2-(2,4-dichlorophenoxy)-N'-(2-hydroxy-3-methoxybenzylidene)acetohydrazide
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Overview
Description
2-(2,4-dichlorophenoxy)-N’-(2-hydroxy-3-methoxybenzylidene)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N’-(2-hydroxy-3-methoxybenzylidene)acetohydrazide typically involves the condensation of 2-(2,4-dichlorophenoxy)acetic acid hydrazide with 2-hydroxy-3-methoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N’-(2-hydroxy-3-methoxybenzylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce hydrazines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound could be explored for its therapeutic potential in treating various diseases.
Industry: It may find applications in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N’-(2-hydroxy-3-methoxybenzylidene)acetohydrazide would depend on its specific biological or chemical activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-dichlorophenoxy)acetic acid hydrazide
- 2-hydroxy-3-methoxybenzaldehyde
- Other hydrazide derivatives
Uniqueness
2-(2,4-dichlorophenoxy)-N’-(2-hydroxy-3-methoxybenzylidene)acetohydrazide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties
Properties
CAS No. |
303086-87-5 |
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Molecular Formula |
C16H14Cl2N2O4 |
Molecular Weight |
369.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H14Cl2N2O4/c1-23-14-4-2-3-10(16(14)22)8-19-20-15(21)9-24-13-6-5-11(17)7-12(13)18/h2-8,22H,9H2,1H3,(H,20,21)/b19-8+ |
InChI Key |
NMSZUVNLXCZZEN-UFWORHAWSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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